Product packaging for 1H-Imidazo[4,5-c]quinolin-4-amine(Cat. No.:CAS No. 132207-04-6)

1H-Imidazo[4,5-c]quinolin-4-amine

Cat. No.: B3097847
CAS No.: 132207-04-6
M. Wt: 184.2 g/mol
InChI Key: HQBUPOAKJGJGCD-UHFFFAOYSA-N
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Description

Academic Significance of Imidazoquinoline Heterocycles in Chemical Biology and Drug Discovery Research

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are of immense importance in drug discovery. ijsrtjournal.com A significant majority of new drugs contain heterocyclic moieties, highlighting their crucial role at the intersection of chemistry and biology. ijpsr.info The imidazoquinoline framework, in particular, is a key structural component in many compounds investigated for therapeutic applications. ijsrtjournal.comnorthwestern.edu

The academic interest in imidazoquinolines stems from their ability to modulate the immune system. drugbank.com Specifically, certain derivatives of 1H-Imidazo[4,5-c]quinolin-4-amine are known to act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. drugbank.comnih.gov TLRs are a class of proteins that play a vital role in the innate immune system by recognizing molecules associated with pathogens. acs.org By activating these receptors, imidazoquinolines can trigger the release of various cytokines, which are signaling molecules that help regulate the body's immune response. drugbank.comnih.gov This immunomodulatory property has made them attractive candidates for the development of anticancer agents and vaccine adjuvants. drugbank.comnih.gov

Beyond their immunomodulatory effects, derivatives of the this compound scaffold have been explored for other therapeutic targets. Research has shown that certain analogues can act as antagonists for adenosine (B11128) receptors, specifically the A1 and A3 subtypes. nih.govacs.orgacs.org Adenosine receptors are involved in a wide range of physiological processes, and their modulation holds promise for treating various conditions. More recent studies have focused on developing these compounds as positive allosteric modulators (PAMs) of the A3 adenosine receptor, which could offer a more targeted approach to activating this receptor. nih.govresearchgate.netacs.org

The versatility of the imidazoquinoline scaffold allows for extensive chemical modifications at various positions, such as the C2 and N1 positions of the imidazole (B134444) ring and the C7 position of the quinoline (B57606) ring. acs.orgnih.gov This enables the synthesis of large libraries of analogues with diverse pharmacological profiles, facilitating structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govacs.orgnih.gov

Historical Context of Research on this compound and its Analogues

The journey of this compound and its analogues from a laboratory curiosity to a clinically relevant scaffold has been marked by significant discoveries. Initial research in the 1980s led to the discovery of Imiquimod (B1671794), a notable analogue of this compound. acs.orgwikipedia.org Scientists at 3M's pharmaceutical division discovered the drug, and it received its first FDA approval in 1997. wikipedia.org

A pivotal moment in understanding the mechanism of action of these compounds came in 2002, when researchers definitively linked the immunomodulatory effects of imidazoquinolines to the activation of TLR7. nih.gov This discovery provided a rational basis for the observed biological activity and spurred further research into developing more potent and selective TLR agonists.

Subsequent research has led to the development of second-generation analogues like Resiquimod (B1680535), which exhibits dual agonist activity at both TLR7 and TLR8. nih.gov Structure-activity relationship studies have been instrumental in this progress, revealing that modifications at the C2 position of the imidazole ring can significantly impact potency and receptor selectivity. acs.orgnih.gov For instance, the addition of short alkyl substituents at the C2 position was found to increase interferon-α production. acs.org

More recently, research has expanded to explore imidazoquinoline derivatives that can induce cytokine production through pathways independent of TLR7 and TLR8. drugbank.comnih.gov This suggests the existence of alternative mechanisms of action and opens up new avenues for therapeutic intervention. Furthermore, the development of synthetic routes has been a continuous area of focus, with researchers devising more efficient methods to produce these complex molecules and their derivatives. nih.govbinghamton.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4 B3097847 1H-Imidazo[4,5-c]quinolin-4-amine CAS No. 132207-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBUPOAKJGJGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)N)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1h Imidazo 4,5 C Quinolin 4 Amine

Established Synthetic Pathways to the Imidazo[4,5-c]quinolin-4-amine Nucleus

The construction of the fundamental 1H-imidazo[4,5-c]quinolin-4-amine scaffold is achieved through several key synthetic routes, each with its own set of advantages and applications.

Multi-step Sequences from Quinoline (B57606) Precursors

A common and versatile approach to the imidazo[4,5-c]quinolin-4-amine core begins with commercially available quinoline derivatives. These multi-step sequences involve the systematic construction of the fused imidazole (B134444) ring onto the quinoline framework.

A representative synthetic route often commences with quinolin-4-ol or its substituted analogs. acs.org The process typically involves the following sequence of reactions:

Nitration: The quinoline precursor undergoes nitration, usually at the 3-position, to introduce a nitro group. This is a crucial step for the subsequent formation of the diaminoquinoline intermediate. For instance, treating quinolin-4-ol with nitric acid can yield 3-nitroquinolin-4-ol. acs.orgnih.gov

Chlorination: The hydroxyl group at the 4-position and any other hydroxyls are then converted to chloro groups. Reagents like phenylphosphonic dichloride are employed for this transformation, yielding intermediates such as 2,4-dichloro-3-nitroquinoline. nih.gov

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group. A common method for this reduction is using palladium on activated charcoal (Pd/C) with hydrogen gas. acs.org This step generates a diaminoquinoline intermediate, which is often used immediately in the next step. acs.org

Imidazle Ring Formation: The final step in forming the imidazoquinoline core is the cyclization of the diaminoquinoline intermediate. This is typically achieved by reacting it with an orthoester, such as trimethyl orthovalerate, to introduce the C-2 substituent and close the imidazole ring. acs.orgnih.gov

This multi-step approach allows for the introduction of substituents on the quinoline ring at an early stage, providing a pathway to a diverse range of analogs.

Amination Reactions and Nucleophilic Substitutions

The introduction of the essential 4-amino group is a critical step in the synthesis of this compound. This is primarily achieved through amination reactions, which often involve nucleophilic aromatic substitution.

Once the imidazo[4,5-c]quinoline core is formed with a suitable leaving group at the 4-position, such as a chloro group, it can be displaced by an amine source. prepchem.comgoogle.com Common amination strategies include:

Reaction with Ammonia (B1221849): Heating the 4-chloro-1H-imidazo[4,5-c]quinoline intermediate with ammonia in a suitable solvent like methanol (B129727) within a sealed container (bomb reactor) affords the desired 4-amino product. prepchem.com

Reaction with Ammonium (B1175870) Hydroxide (B78521) or Ammonium Salts: In some synthetic routes, particularly those involving an N-oxide intermediate, the 4-amino group can be introduced by reacting the N-oxide with ammonium hydroxide or ammonium salts in the presence of an activating agent like tosyl chloride. google.com

Use of Phthalimide (B116566) Intermediates: An alternative method involves reacting a 1H-imidazo[4,5-c]quinoline N-oxide with phthalimide to form a 4-phthalimido intermediate. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to release the 4-amino group. google.com This two-step process can sometimes offer advantages in terms of purification and yield.

The choice of amination method can depend on the specific substrate and the desired reaction conditions.

N-Oxide-Mediated Conversions

The use of N-oxide intermediates provides an alternative and often efficient pathway for the synthesis of 1H-imidazo[4,5-c]quinolin-4-amines. acs.org This strategy involves the oxidation of the quinoline nitrogen to form an N-oxide, which then facilitates the introduction of the 4-amino group.

The general sequence for an N-oxide-mediated synthesis is as follows:

N-Oxidation: The imidazo[4,5-c]quinoline intermediate, obtained after the imidazole ring formation, is oxidized to its corresponding 5-oxide. A common oxidizing agent for this purpose is 3-chloroperoxybenzoic acid (m-CPBA). acs.org

Amination of the N-Oxide: The resulting N-oxide is then subjected to an amination reaction. As mentioned previously, this can be achieved by reacting the N-oxide with various aminating agents, such as ammonium hydroxide in the presence of tosyl chloride or through a phthalimide intermediate. google.com The N-oxide activates the 4-position towards nucleophilic attack, facilitating the introduction of the amino group.

This method has proven to be a valuable tool in the synthesis of various imidazoquinoline derivatives.

Strategies for Functional Group Diversification and Analog Synthesis

To explore the structure-activity relationships (SAR) and develop analogs with improved properties, the this compound scaffold is often functionalized at various positions. The N-1 and C-2 positions of the imidazole ring are particularly important sites for modification.

Substituent Variation at the N-1 Position

The substituent at the N-1 position of the imidazole ring plays a crucial role in the biological activity of imidazoquinoline derivatives. acs.orgresearchgate.netumn.edunih.gov Extensive research has been dedicated to introducing a wide variety of functional groups at this position to modulate the compound's properties.

Strategies for N-1 functionalization often involve:

Alkylation: Introducing alkyl chains of varying lengths and branching. This can be achieved by reacting the N-1 position with appropriate alkyl halides or other alkylating agents. acs.orgnih.gov

Introduction of Functionalized Side Chains: A diverse range of functional groups, including alcohols, amines, esters, and carboxylic acids, have been incorporated into the N-1 substituent. acs.org This allows for fine-tuning of properties such as solubility and receptor interactions.

Aromatic and Heteroaromatic Substituents: The introduction of benzyl (B1604629) and other aryl or heteroaryl groups at the N-1 position has been explored to investigate the impact of aromatic interactions on biological activity. nih.gov

These modifications have led to the identification of analogs with enhanced potency and selectivity for their biological targets. acs.orgresearchgate.netumn.edunih.gov

Table 1: Examples of N-1 Substituted this compound Analogs and their Synthetic Approach

N-1 SubstituentSynthetic Strategy HighlightReference
Hydroxyalkyl groupsMulticomponent pyrolysis reaction to obtain N1-substituted imidazoles followed by cyclization. acs.org
Aminoalkyl groupsIncreasing alkyl chain length showed a positive correlation with activity, with the aminopentyl substitution being optimal in one study. acs.org
p-Methylbenzyl groupExtension of the aminoalkyl chain to p-methylbenzyl elicited high-affinity binding in some cases. researchgate.netumn.edunih.gov
Methoxybenzyl groupsIntroduction of methoxy (B1213986) groups at various positions on the N1-benzyl ring was explored, with the para-position showing a significant increase in activity in one study. nih.gov
4-(Heptylamino)benzyl groupPrepared through a multi-step sequence involving acylation and cyclization. binghamton.edu

Chemical Modifications at the C-2 Position

The C-2 position of the imidazo[4,5-c]quinoline core is another key site for chemical modification, allowing for the introduction of a wide range of substituents that can significantly influence the molecule's biological profile. nih.govbinghamton.edu

The substituent at the C-2 position is typically introduced during the imidazole ring formation step by using an appropriate orthoester or carboxylic acid derivative. For example, using trimethyl orthovalerate results in a 2-butyl substituent. acs.orgnih.gov

Strategies for diversification at the C-2 position include:

Varying Alkyl Chains: By using different orthoesters, a variety of alkyl groups (e.g., methyl, ethyl, butyl) can be readily installed at the C-2 position. nih.govbinghamton.edu

Introduction of Hydrophobic Groups: Larger, more hydrophobic groups have also been incorporated at this position to explore their impact on binding and activity. nih.gov

Functionalized Substituents: While less common than at the N-1 position, the introduction of functionalized C-2 substituents is an area of ongoing research to further probe the SAR of this class of compounds.

The ability to easily modify the C-2 position in conjunction with N-1 variations provides a powerful platform for the synthesis of a vast library of imidazoquinoline analogs.

Table 2: Examples of C-2 Substituted this compound Analogs and their Synthetic Approach

C-2 SubstituentSynthetic Strategy HighlightReference
Butyl groupCommonly introduced via reaction with trimethyl orthovalerate during imidazole ring formation. acs.orgnih.gov
Hydrophobic substituentsPredicted to enhance affinity for certain receptors based on molecular modeling. nih.gov
Cycloalkyl groupsModifications including amino substitutions on the cycloalkyl ring have been explored. nih.govacs.org
4-Tetrahydropyranyl groupSubstitution at the 2-position with this group was found to abolish allosteric enhancement in one study. acs.org
4-(Benzoylamino)cyclohexyl groupAnalogs with this substituent at the C-2 position were found to be weak negative modulators in a specific assay. acs.org

Derivatization at the 4-Amino Group

The 4-amino group of the this compound scaffold is a key position for chemical modification, enabling the exploration of structure-activity relationships for various biological targets. Derivatization at this position has been extensively studied to modulate the pharmacological properties of these compounds.

A common strategy for modifying the 4-amino group involves the reaction of a 4-chloro-1H-imidazo[4,5-c]quinoline intermediate with a diverse range of primary amines. This nucleophilic aromatic substitution reaction is a versatile method for introducing a wide array of substituents. For instance, various arylamino derivatives have been synthesized by reacting the 4-chloro precursor with substituted anilines. nih.govnih.gov

Research has shown that the introduction of specific substituents on the phenylamino (B1219803) moiety can significantly influence the biological activity of the resulting compounds. For example, the synthesis of N-(3,4-dichlorophenyl) and N-(p-iodophenyl) derivatives has been accomplished through microwave-assisted reactions with the corresponding anilines in ethanol (B145695). nih.gov Furthermore, a Heck reaction has been employed to introduce a methyl acrylate (B77674) group at the 4-position of the phenylamino substituent, demonstrating the potential for further functionalization. nih.gov

The synthesis of these derivatives often involves a multi-step process. A general route starts with the nitration and subsequent chlorination of quinoline-2,4-diol to form 2,4-dichloro-3-nitroquinoline. nih.gov This intermediate is then aminated at the 4-position, followed by reduction of the nitro group to an amine. Cyclization of the resulting diamine with a suitable reagent forms the imidazole ring, which is then oxidized. The final step typically involves the displacement of the 4-chloro group with a desired amine to yield the target this compound derivative. usuhs.edu

The following table provides examples of derivatives synthesized through modification at the 4-amino group:

CompoundSubstituent at 4-Amino GroupSynthetic ApproachReference
N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine3,4-dichlorophenylNucleophilic aromatic substitution nih.gov
N-(4-iodophenyl)-1H-imidazo[4,5-c]quinolin-4-amine4-iodophenylNucleophilic aromatic substitution nih.gov
Methyl 3-(4-((1H-imidazo[4,5-c]quinolin-4-yl)amino)phenyl)acrylate4-(methyl acrylate)phenylHeck reaction on a p-bromo-aniline derivative nih.gov
4-((4-Amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl)phenol4-hydroxybenzylReaction with 4-hydroxybenzylamine (B1666329) followed by deprotection binghamton.edu
N-phenyl-1H-imidazo[4,5-c]quinolin-4-aminephenylNot specified chemnet.com

Microwave-Assisted and Efficient Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of this compound derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. thepharmajournal.com This technology is particularly effective in promoting reactions that are otherwise slow or require harsh conditions. thepharmajournal.com

One of the key applications of microwave irradiation in this context is the final amination step to introduce the 4-amino group. For example, the reaction of a 4-chloro-1H-imidazo[4,5-c]quinoline with an appropriate amine can be significantly expedited under microwave heating. nih.gov A specific protocol involves reacting the chloro intermediate with the desired aniline (B41778) in ethanol at 130 °C under microwave irradiation to produce the final this compound derivative. nih.gov This method has been successfully used to synthesize a range of N-aryl substituted analogs. nih.gov

Beyond the final amination, microwave assistance has also been employed in the construction of fused ring systems based on the imidazo[4,5-c]quinoline core. For instance, an expeditious one-pot sequential route to pyrido-fused imidazo[4,5-c]quinolines has been developed using microwave-assisted conditions. rsc.org This approach utilizes a Pictet-Spengler cyclization strategy in a green solvent, highlighting the efficiency and environmental benefits of this technology. rsc.org The reaction proceeds through several steps, including oxidative cross-coupling, transamination, cyclization, and aromatization, all facilitated by microwave energy. rsc.org

Researchers have also explored microwave-assisted methods for synthesizing other heterocyclic systems, such as pyrazolo[1,5-c]quinazolines, which demonstrates the broad applicability of this technique in heterocyclic chemistry. researchgate.netnih.gov The use of microwave irradiation can promote various organic transformations, including condensation and cyclization reactions, often in environmentally friendly solvents like water. thepharmajournal.comresearchgate.net

The following table summarizes examples of microwave-assisted synthetic approaches for this compound and its analogs:

Reaction TypeReactantsConditionsProductReference
Amination4-chloro-2-cyclohexyl-imidazo[4,5-c]-quinoline, p-iodo- or p-bromo-anilineEthanol, 130 °C, Microwave2-cyclohexyl-N-(p-iodophenyl/p-bromophenyl)-1H-imidazo[4,5-c]quinolin-4-amine nih.gov
Pictet-Spengler Cyclization2-amino congener of imidazo[1,2-a]pyridines, substituted aldehydesGreen media, MicrowavePyrido-fused imidazo[4,5-c]quinolines rsc.org
Cyclocondensation2-(3-aryl-1H-pyrazol-5-yl) anilines, aryl aldehydes/triethyl orthoformateWater/MeCN, MicrowavePyrazolo[1,5-c]quinazolines researchgate.net

Synthesis of Fused Ring Systems and Polycyclic Analogues

The synthesis of fused ring systems and polycyclic analogues of this compound has been an area of active research, aiming to explore novel chemical space and develop compounds with unique properties. These efforts have led to the creation of architecturally complex molecules with extended π-systems. researchgate.netrsc.org

One notable strategy for constructing fused systems is the Pictet-Spengler cyclization. An expeditious microwave-assisted, one-pot sequential route has been developed to synthesize pyrido-fused imidazo[4,5-c]quinolines. rsc.org This method involves the condensation of substituted 2-amino pyridines with 2-bromo-2'-nitroacetophenone (B32119) to generate imidazo[1,2-a]pyridines with a nitro group at the C-2 position. Subsequent reduction of the nitro group to an amine in a green solvent, followed by a Pictet-Spengler cyclization with various aldehydes under microwave irradiation, leads to the formation of the fused polyheterocyclic scaffolds. rsc.org This reaction proceeds through a cascade of C-C and C-N bond formations. rsc.org

Furthermore, the synthesis of other fused benzimidazoles and imidazobenzimidazoles has been reviewed, with various cyclization strategies being employed. mdpi.com These include nitrobenzene (B124822) reduction, cyclization of aryl amidines, and annulation onto a pre-existing benzimidazole (B57391) core, often catalyzed by transition metals like copper. mdpi.com Radical cyclization has also been utilized to create imidazobenzimidazoles, including diazole analogues of mitomycin C. mdpi.com

The synthesis of imidazo[4,5-e] binghamton.eduCurrent time information in Bangalore, IN.thiazino[2,3-c] nih.govrsc.orgCurrent time information in Bangalore, IN.triazines represents another class of fused systems, which can be obtained through a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govrsc.orgCurrent time information in Bangalore, IN.triazines. nih.gov This process involves a cascade sequence of hydrolysis and skeletal rearrangement. nih.gov

The following table presents examples of synthesized fused ring systems and polycyclic analogues:

Fused Ring SystemSynthetic StrategyKey Intermediates/ReagentsReference
Pyrido-fused imidazo[4,5-c]quinolinesPictet-Spengler cyclization2-amino congener of imidazo[1,2-a]pyridines, substituted aldehydes rsc.org
5H-pyrido[2',1':2,3]imidazo[4,5-b]indolesIntramolecular C-H amination2-(2'-aminophenyl)imidazo[1,2-a]pyridines, copper(II) triflate, (diacetoxyiodo)benzene researchgate.netrsc.org
Imidazo[4,5-e] binghamton.eduCurrent time information in Bangalore, IN.thiazino[2,3-c] nih.govrsc.orgCurrent time information in Bangalore, IN.triazinesBase-induced skeletal rearrangementImidazo[4,5-e]thiazolo[2,3-c] nih.govrsc.orgCurrent time information in Bangalore, IN.triazin-7(8H)-ylidene)acetic acid esters, KOH nih.gov
Imidazo[5,4-f]benzimidazolequinonesRadical cyclizationSubstrates prepared by alkylation of imidazobenzimidazole mdpi.com

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Systematic Exploration of Structural Requirements for Receptor Agonism and Allosteric Modulation

The imidazoquinoline core offers several positions for chemical modification, with the N-1, C-2, and C-4 positions being the most extensively studied for their impact on receptor agonism and allosteric modulation. nih.gov

For Toll-like receptor (TLR) 7 and 8 agonism, early research with compounds like Imiquimod (B1671794) and Resiquimod (B1680535) established the fundamental importance of the 1H-imidazo[4,5-c]quinolin-4-amine framework. nih.gov Detailed SAR studies have since refined our understanding. For instance, derivatization at the N-1, C-2, and C-4 positions of the imidazoquinoline ring has been systematically analyzed. nih.gov The amino group at the C-4 position is generally considered essential for activity. figshare.com

In the context of A3 adenosine (B11128) receptor (A3AR) allosteric modulation, structural modifications at the 4-amino and 2-positions have been a primary focus. nih.gov Researchers have synthesized a variety of this compound derivatives to act as positive allosteric modulators (PAMs). nih.gov These PAMs bind to a site topographically distinct from the orthosteric site for the native agonist, inducing conformational changes in the receptor that can enhance agonist affinity and/or efficacy. nih.gov The synthesis of analogues with varying 2-alkyl, cycloalkyl, and bicycloalkyl groups has been instrumental in distinguishing PAM activity from direct receptor antagonism. nih.gov For example, while smaller groups at the 2-position can lead to antagonism, larger, more hydrophobic groups tend to favor positive allosteric modulation. nih.gov

The following table summarizes the activity of selected N-1 and C-2 substituted imidazoquinoline derivatives on TLR7.

CompoundN-1 SubstituentC-2 SubstituentTLR7 Agonistic Activity (EC50, µM)Reference
ImiquimodisobutylH~1.0-5.0 nih.gov
Gardiquimod (B607600)--Specific TLR7 agonist nih.gov
Compound 54a3-(dimethylamino)propyln-butyl0.0677 researchgate.net
1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-aminebenzyl (B1604629)n-butyl1.57 researchgate.net

Elucidation of Key Pharmacophoric Elements for Target Engagement and Selectivity

A pharmacophore model for this compound derivatives highlights several key features crucial for target engagement and selectivity. For TLR7 and TLR8, the 4-amino group is a critical hydrogen bond donor. The tricyclic quinoline (B57606) ring system itself provides a scaffold for essential hydrophobic interactions within the receptor binding pocket.

Selectivity between TLR7 and TLR8 can be achieved by modifying the substituents at the N-1 and C-2 positions. For instance, TLR8 is known to accommodate larger substituents at the N-1 position. The nature of the C-2 substituent also plays a significant role in determining the TLR7/TLR8 activity profile. C2-alkyl substitutions that project into a hydrophobic pocket at the dimer interface of the receptor are directly correlated with TLR7 and TLR8 activity. nih.gov Even subtle changes, such as isomeric substitutions of the C2-butyl group, can dramatically alter the activity, in some cases converting an agonist into a competitive antagonist. nih.gov This indicates that the conformation of the dimeric receptor complex is highly sensitive to steric perturbations in this region. nih.gov

In the case of A3AR allosteric modulators, the structural requirements for enhancement are distinct from those for direct binding inhibition. nih.gov For example, a 2-cyclohexyl-4-(3,4-dichlorophenyl)amino analogue, known as LUF6000, was found to significantly enhance agonist efficacy without affecting agonist potency. nih.gov This separation of allosteric and orthosteric effects underscores the specific pharmacophoric requirements for allosteric modulation.

The table below presents data for A3AR allosteric enhancers, demonstrating the impact of substitutions on activity.

Compound2-Substituent4-Amino SubstituentEffect on Agonist EfficacyReference
LUF6000 (43)cyclohexyl3,4-dichlorophenyl45% enhancement nih.govrsc.org
Compound 38cyclopentylbenzyl45-50% potentiation nih.gov

Influence of Substituent Electron-Donating and Electron-Withdrawing Properties on Activity

The electronic properties of substituents on the imidazoquinoline ring system can significantly influence biological activity. A study exploring the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the C-7 position of the imidazoquinoline scaffold revealed a clear trend for TLR7/8 activation. figshare.com

It was observed that EDGs at the C-7 position generally lead to stronger activation of both TLR7 and TLR8 compared to EWGs. figshare.com For example, a C7-hydroxy substituted compound was found to be a potent TLR7 agonist with an EC50 value of 73 nM, while showing no TLR8 activity at concentrations up to 100 µM. nih.gov Conversely, the presence of EWGs like chloro or nitrile groups at the C-7 position tended to decrease activity for both TLR7 and TLR8. figshare.comnih.gov This suggests that an electron-rich quinoline ring system is favorable for agonistic activity at these receptors. figshare.com

Conformational Analysis and Stereoelectronic Effects on Biological Efficacy

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological efficacy. The receptor binding pockets are exquisitely sensitive to the shape and stereochemistry of the ligand. While detailed conformational analyses of the parent compound are not extensively reported, studies on its derivatives provide significant insights.

The activity of these compounds can be profoundly affected by steric hindrance and the conformational flexibility of their substituents. For example, the introduction of bulky groups can either enhance or abolish activity depending on the specific receptor and the location of the substituent. The conversion of an agonist to an antagonist through simple isomeric substitution at the C-2 position highlights the sensitivity of the TLR dimeric receptor complex to the ligand's conformation. nih.gov

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, also play a crucial role. These effects can dictate the preferred conformation of a molecule, which in turn affects its ability to bind to a receptor. For instance, in heterocyclic systems, the gauche effect—a preference for a conformation where two substituents are separated by a dihedral angle of approximately 60° over the anti conformation (180°)—can be a stabilizing factor. wikipedia.orgyoutube.com This effect is often driven by hyperconjugation, where electron density is donated from a bonding orbital to a nearby anti-bonding orbital, an interaction that is highly dependent on the geometry of the molecule. wikipedia.org

The synthesis of diastereomeric oxirane compounds from a 2-cycloheptenyl derivative of this compound provides a practical example of how stereochemistry can influence the properties of these molecules. nih.gov The distinct chemical shifts observed in the NMR spectra of the diastereomers confirm their different spatial arrangements, which would be expected to lead to different biological activities. nih.gov Similarly, the puckering of substituted pyrrolidine (B122466) rings, which can be incorporated into derivatives, is influenced by stereoelectronic factors and can significantly impact pharmacological efficacy. nih.gov

Molecular Pharmacology and Target Identification

Mechanisms of Interaction with Toll-like Receptors (TLRs)

1H-Imidazo[4,5-c]quinolin-4-amine is a well-established agonist of the innate immune system, primarily through its interaction with Toll-like receptors (TLRs), specifically TLR7 and TLR8. invivogen.com These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). nih.gov

Agonistic Activity at TLR7 and TLR8

This compound, also known as imiquimod (B1671794), functions as a specific agonist for Toll-like receptor 7 (TLR7) in both humans and mice. invivogen.com Its activity as a TLR7 agonist has been confirmed in numerous studies. wikipedia.orgnih.govnih.gov While it is a potent activator of TLR7, its effect on TLR8 is less pronounced. invivogen.com The activation of TLR7 by this compound initiates a signaling cascade that leads to the production of various cytokines and the activation of the adaptive immune system. wikipedia.org

Some imidazoquinoline derivatives, like resiquimod (B1680535) (R848), are potent agonists of both TLR7 and TLR8. mdpi.comnih.gov In contrast, imiquimod and gardiquimod (B607600) are considered selective for TLR7. nih.gov The structural basis for this selectivity lies in the specific molecular interactions between the compound and the receptor binding sites. invivogen.com

Differential Selectivity for TLR7 vs. TLR8 Agonism

Structure-activity relationship studies of various 1H-Imidazo[4,5-c]quinoline derivatives have revealed that minor structural modifications can lead to significant changes in TLR7 and TLR8 activity. nih.gov Imiquimod is a selective agonist for TLR7 and does not activate TLR8 at concentrations that effectively stimulate TLR7. invivogen.comnih.gov This selectivity is a key feature of its pharmacological profile.

In contrast, other imidazoquinolines, such as resiquimod and CL097, are dual agonists, activating both TLR7 and TLR8. nih.gov The differential selectivity is attributed to the specific electronic and steric properties of the heterocyclic system and its substituents, which dictate the binding affinity and activation potential at each receptor. nih.gov For instance, research has identified that certain hydrophobic acyl tails added to the parent compound can maintain or improve TLR7 agonist activity without increasing TLR8 activation, highlighting the potential for designing highly selective TLR7 agonists. nih.gov

Intracellular Signaling Pathways Mediated by TLR Activation

The activation of TLR7 and TLR8 by their respective agonists triggers a cascade of intracellular signaling events. A central adaptor protein involved in this process is MyD88. invivogen.comwikipedia.orgnih.gov Upon agonist binding, TLR7 and TLR8 recruit MyD88, which in turn initiates a signaling pathway that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). invivogen.commdpi.comnih.gov

The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of genes encoding pro-inflammatory cytokines. mdpi.comnih.gov The IRF pathway, on the other hand, is primarily responsible for the induction of type I interferons (IFN-α/β). invivogen.com Studies have shown that both TLR7 and TLR8 activation can lead to the phosphorylation of JNK and the activation of NF-κB. nih.gov However, the downstream effects can differ. For example, p38 MAPK is involved in the upregulation of maturation markers in response to TLR7 activation but has an inhibitory effect in TLR8-stimulated dendritic cells. nih.gov Similarly, the Jak/STAT signaling pathway plays a positive role in TLR7-mediated responses but can negatively regulate aspects of TLR8-activated responses. nih.gov

Transcriptional Regulation of Immune-Related Genes, including Interferons (IFN-α) and Cytokines

The activation of TLR7 by this compound leads to the robust transcriptional upregulation of a wide array of immune-related genes. This includes the induction of multiple IFN-α subtypes (IFNA1, IFNA2, IFNA5, IFNA6, and IFNA8) and the IFNB gene. nih.gov The signaling pathways induced by the compound stimulate the binding of nuclear complexes to specific enhancer regions in the promoters of these genes. nih.gov

In addition to interferons, TLR7 activation also induces the expression of numerous pro-inflammatory cytokines and chemokines. mdpi.com Key cytokines upregulated include Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8). wikipedia.orgmdpi.comnih.gov The induction of these molecules is crucial for the recruitment and activation of various immune cells, including natural killer cells, macrophages, and dendritic cells, thereby bridging the innate and adaptive immune responses. wikipedia.org The production of CC chemokines, such as MIP-1α, MIP-1β, and RANTES, is also a significant consequence of TLR7 activation, which can play a role in antiviral responses by blocking viral entry. mdpi.com

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

Beyond its well-documented effects on TLRs, this compound and its derivatives have been identified as allosteric modulators of a specific G protein-coupled receptor.

Characterization as Positive Allosteric Modulators (PAMs) of A3 Adenosine (B11128) Receptor (A3AR)

Derivatives of this compound have been characterized as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). nih.govnih.govacs.orgresearchgate.net PAMs are compounds that bind to a site on the receptor distinct from the orthosteric site (the site where the endogenous ligand binds) and enhance the response to the endogenous agonist. nih.gov This allosteric modulation allows for a more nuanced and potentially safer therapeutic approach, as the effect is dependent on the presence of the natural agonist, such as adenosine, which is often elevated at sites of inflammation or tissue injury. nih.gov

Structure-activity relationship studies have shown that specific substitutions on the 1H-imidazo[4,5-c]quinoline scaffold are critical for this PAM activity. nih.govacs.orgnih.gov For instance, derivatives with large 2-alkyl, cycloalkyl, or bicycloalkyl groups have been identified as PAMs. nih.govacs.org These PAMs have been shown to increase the maximal effect of A3AR agonists in G protein-dependent signaling assays. exlibrisgroup.com Computational modeling and mutagenesis studies have helped to identify a potential allosteric binding pocket for these compounds on the A3AR, located at the cytosolic interface involving helix 8 and distal portions of transmembrane domains 1 and 7. nih.govresearchgate.net

Interactive Data Tables

Table 1: TLR7/8 Agonist Activity of Selected Imidazoquinolines

Table 2: Effect of this compound Derivatives on A3AR

Computational and Mutagenesis-Driven Mapping of A3AR Allosteric Binding Sites

Computational modeling, validated by mutagenesis studies, has successfully identified a distinct allosteric binding site for this compound derivatives on the A3AR. nih.gov This site is separate from the orthosteric pocket where endogenous agonists like adenosine bind. nih.gov

The allosteric binding site for the this compound class of positive allosteric modulators (PAMs) is located in an extrahelical, lipid-facing pocket. nih.govnih.gov This pocket is primarily formed by transmembrane domains (TMD) 1, TMD7, and Helix 8 (H8) of the receptor. nih.govnih.gov

Studies involving the derivative LUF6000 have elucidated key residue interactions. nih.govnih.gov The planar this compound ring system inserts into an aromatic cage, where it is stabilized by several interactions:

π-π stacking: Occurs between the compound's ring system and the side chains of Tyrosine 284 (Y2847.55) in TMD7 and Tyrosine 293 (Y2938.54) in H8. nih.govnih.gov

π-NH bonding: A bond forms between the exocyclic amine of the compound and Y2847.55. nih.govnih.gov

Hydrogen bonding: A hydrogen bond between the N-1 amine of the heterocycle and the carbonyl group of Glycine 29 (G291.49) provides further stability. nih.govnih.gov

The substituents on the core scaffold occupy distinct subpockets. For instance, the 2-cyclohexyl group of LUF6000 is positioned within a hydrophobic subpocket created by residues in TMD1 and TMD7, while the 3,4-dichlorophenyl group extends towards the lipid interface. nih.govnih.gov

Table 1: Key Residue Interactions in the A3AR Allosteric Binding Pocket

Interacting ResidueLocationType of InteractionReference
Glycine 29 (G291.49)TMD1Hydrogen Bond nih.govnih.gov
Tyrosine 284 (Y2847.55)TMD7π-π Stacking, π-NH Bonding nih.govnih.gov
Tyrosine 293 (Y2938.54)Helix 8π-π Stacking nih.govnih.gov

The binding of this compound derivatives to this allosteric site significantly modulates the effect of orthosteric agonists. nih.govnih.gov A primary mechanism of this modulation is the alteration of agonist binding kinetics. nih.govnih.gov Several derivatives have been shown to decrease the dissociation rate of A3AR agonists, effectively prolonging the agonist's binding to the receptor. nih.govnih.govnih.gov

This allosteric modulation translates to an enhancement of the maximal efficacy (Emax) of A3AR agonists. nih.govnih.gov For example, the derivative LUF6000 was found to potentiate the maximum efficacy of the agonist Cl-IB-MECA by approximately 45% in functional assays. nih.govnih.govacs.org This enhancement occurs without a significant change in the agonist's potency. nih.govnih.gov However, it is noted that at higher concentrations (approaching 1 to 10 μM), many of these derivatives can exhibit competitive antagonism at the orthosteric site, which can reduce agonist potency. nih.gov

Table 2: Efficacy Enhancement of A3AR Agonists by this compound Derivatives

DerivativeSubstituentsEfficacy Enhancement (Emax)Reference
LUF60002-cyclohexyl, 4-(3,4-dichlorophenyl)amino~45% increase nih.govnih.gov
Compound 382-cyclopentyl, 4-benzylamino~45-50% increase nih.gov
Compound 64-(3,5-Dichlorophenylamino)~100% increase (twice maximal efficacy) acs.org
Compound 202-(1-adamantyl)~100% increase (twice maximal efficacy) acs.org

Orthosteric Antagonism at A1 Adenosine Receptor

In addition to their allosteric effects at the A3AR, some this compound derivatives display activity at the A1 adenosine receptor (A1AR). nih.gov Structure-activity relationship studies indicate that the structural requirements for allosteric enhancement at the A3AR are distinct from those for binding at the A1AR. nih.govnih.gov Certain derivatives within this class act as orthosteric antagonists at the A1AR, meaning they compete directly with endogenous adenosine for binding at the primary agonist site. nih.gov For instance, the 2-cyclopropyl derivative (compound 17) was identified as an antagonist, with its interaction predicted to be at the orthosteric site. nih.gov

Investigation of Other Enzyme and Protein Targets

Research has expanded beyond adenosine receptors to investigate the effects of 1H-Imidazo[4,5-c]quinoline derivatives on other significant cellular signaling pathways.

Phosphoinositide 3-Kinase (PI3K) Pathway Inhibition Studies

Derivatives of the 1H-Imidazo[4,5-c]quinoline scaffold have been identified as potent modulators of the phosphoinositide 3-kinase (PI3K)/protein kinase B (PKB) pathway. nih.gov Structure-guided optimization of this chemical class has led to the discovery of isoform-selective PI3K inhibitors. nih.gov Specifically, modifications of an imidazo-quinolinone-based pan-PI3K inhibitor resulted in the development of potent and selective inhibitors of the PI3Kδ isoform, which is implicated in inflammatory and autoimmune diseases. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) Suppression

Structural modifications of the 1H-Imidazo[4,5-c]quinoline scaffold have yielded compounds with potent tumor necrosis factor-alpha (TNF-α) suppressing activity. nih.gov Starting from the immunomodulator imiquimod, researchers developed analogues that could suppress TNF-α production in human peripheral blood mononuclear cells. nih.gov Structure-activity relationship studies led to the discovery of compounds like 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline, which demonstrated potent TNF-α suppression without the interferon-alpha inducing activity associated with imiquimod. nih.gov

Nucleic Acid (DNA/RNA) Interactions and Ligand-Target Recognition

The interaction of this compound and its analogs with nucleic acids is primarily understood through their well-established role as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are key components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), including foreign nucleic acids.

Structurally, this compound possesses a purine-like framework, which is crucial for its recognition by TLR7 and TLR8. cellsignal.com These receptors are specialized in detecting single-stranded RNA (ssRNA), particularly GU-rich sequences, from viral pathogens. drugbank.commiltenyibiotec.com The imidazoquinoline compounds are believed to mimic these natural ligands, thereby activating the TLR signaling pathways. This activation leads to a cascade of downstream events, including the production of pro-inflammatory cytokines and type I interferons, which orchestrate an antiviral and antitumor immune response. cellsignal.cominvivogen.com

The ligand-target recognition by TLRs is a critical aspect of the compound's mechanism. For instance, Resiquimod (R848), a potent imidazoquinoline derivative, is a dual agonist for both human TLR7 and TLR8. miltenyibiotec.cominvivogen.com This interaction is dependent on the MyD88 signaling pathway, leading to the activation of transcription factors like NF-κB. cellsignal.com While this demonstrates a functional interaction with a nucleic acid recognition system, direct binding studies of this compound to DNA or RNA are not as extensively documented. However, the activation of TLR7 by imiquimod has been shown to induce apoptosis in tumor cells, suggesting a complex interplay between immune activation and direct cellular effects. nih.gov

Some studies have also explored the potential for related compounds to form DNA adducts. For example, 2-amino-3-methylimidazo[4,5-f]quinoline, a compound from the broader imidazoquinoline family, has been noted for its potential to form DNA adducts, which is a direct form of nucleic acid interaction.

DerivativeReceptor Target(s)Recognized Nucleic Acid Type (by receptor)Key Research Finding
Imiquimod TLR7, TLR8Single-stranded RNA (ssRNA) drugbank.comActs as a potent agonist, mimicking viral ssRNA to induce an immune response. cellsignal.com
Resiquimod (R848) TLR7, TLR8Single-stranded RNA (ssRNA) miltenyibiotec.comA dual agonist that activates a MyD88-dependent signaling pathway. cellsignal.com

Microtubule Dynamics and β-Tubulin Inhibitory Activity

Emerging research has identified a novel mechanism of action for imidazoquinoline derivatives, including compounds structurally analogous to this compound, involving the disruption of microtubule dynamics through direct interaction with tubulin.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for various cellular processes, including cell division, motility, and intracellular transport. mdpi.comfrontiersin.org Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer agents. frontiersin.org

A significant study demonstrated that Imiquimod, a well-known this compound derivative, directly binds to tubulin and inhibits its polymerization. nih.gov This interaction was found to occur at the colchicine-binding site on β-tubulin. nih.gov The binding of imiquimod to this site disrupts the normal assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov This was an unexpected finding, as the primary mechanism of imiquimod was thought to be TLR7/8 activation. nih.gov

Further studies on structurally related imidazoquinoxaline derivatives, EAPB0203 and EAPB0503, which are analogs of imiquimod, corroborated these findings. Both compounds were shown to inhibit tubulin polymerization and bind to the colchicine (B1669291) site, demonstrating a class effect for this scaffold. nih.gov

The inhibitory effect on tubulin polymerization can be quantified. For instance, in vitro tubulin polymerization assays measure the change in fluorescence or optical density as tubulin monomers assemble into microtubules. nih.govcytoskeleton.comcytoskeleton.com In such assays, the addition of compounds like imiquimod would lead to a decrease in the rate and extent of polymerization.

CompoundTargetBinding SiteEffect on Microtubules
Imiquimod β-Tubulin nih.govColchicine-binding site nih.govInhibition of tubulin polymerization. nih.gov
EAPB0203 β-Tubulin nih.govColchicine-binding site nih.govInhibition of tubulin polymerization. nih.gov
EAPB0503 β-Tubulin nih.govColchicine-binding site nih.govInhibition of tubulin polymerization. nih.gov

Advanced Computational Chemistry and Biophysical Characterization

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking has been a pivotal tool in elucidating the binding modes of 1H-imidazo[4,5-c]quinolin-4-amine derivatives with their protein targets, most notably the A3 adenosine (B11128) receptor (A3AR). These in silico studies have successfully predicted the binding of these compounds to an extrahelical, allosteric site, distinct from the orthosteric binding site for endogenous ligands. nih.gov

Docking analyses have revealed that the planar this compound ring system often inserts into a hydrophobic pocket. nih.govnih.gov Key interactions stabilizing the ligand-protein complex include π-π stacking interactions with aromatic residues. For instance, in the A3AR, the imidazoquinoline core is predicted to form π-π stacking interactions with the side chains of specific tyrosine residues. nih.gov Furthermore, hydrogen bonds between the amine groups of the compound and amino acid residues within the binding site play a crucial role in anchoring the ligand. nih.gov

The predictive power of molecular docking has been instrumental in structure-activity relationship (SAR) studies, guiding the synthesis of novel derivatives with enhanced affinity and selectivity. acs.org For example, computational models predicted that certain hydrophobic substitutions at the 2- and 4-positions of the imidazoquinoline scaffold would enhance affinity for the A1 adenosine receptor. acs.org Similarly, docking studies have been employed to understand the binding of these compounds to other targets, such as β-tubulin, where they have shown potential as inhibitors.

Predicted Molecular Interactions of a this compound Derivative with the A3 Adenosine Receptor. nih.gov
Receptor ResidueInteraction TypeLigand Moiety Involved
Y2847.55π-π stacking, π-NH bondingImidazoquinoline ring, Exocyclic amine
Y2938.54π-π stackingImidazoquinoline ring
F2898.50Aromatic pocket formationImidazoquinoline ring
G291.49Hydrogen bondN-1 amine of the heterocycle

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Analysis

To further explore the dynamic nature of the ligand-protein interactions, molecular dynamics (MD) simulations have been employed. These simulations provide a temporal dimension to the static snapshots offered by molecular docking, allowing for the observation of conformational changes in both the ligand and the receptor over time.

For the A3AR, MD simulations have been used to predict the binding pathway of this compound derivatives. nih.gov These simulations have identified metastable intermediate states during the binding process, offering a more complete picture of the binding event. One such study predicted two metastable intermediates, one resembling a pose identified through molecular docking and another involving transient interactions with a key tyrosine residue, both of which ultimately converge to the final bound state. nih.gov This detailed understanding of the binding pathway is invaluable for the rational design of molecules with optimized binding kinetics.

Conformational sampling through MD simulations also helps in understanding the flexibility of the ligand and the receptor, revealing how they adapt to each other upon binding. This information is crucial for accurately predicting binding affinities and for designing ligands that can effectively stabilize a desired receptor conformation.

Homology Modeling and Receptor Mutagenesis for Target Site Validation

In cases where the experimental structure of the target protein is unavailable, homology modeling has been a critical first step. This technique involves building a 3D model of the target protein based on the known structure of a homologous protein. For the A3 adenosine receptor, homology models have been constructed to serve as the basis for molecular docking and dynamics simulations of this compound derivatives. nih.gov

The predictions generated from these computational models have been experimentally validated through receptor mutagenesis studies. nih.gov By systematically mutating key amino acid residues predicted to be involved in ligand binding and then assessing the binding affinity of the compound to the mutant receptor, researchers can confirm the importance of these residues. This integrated approach of computational modeling and experimental validation provides a robust framework for identifying and characterizing ligand binding sites. For example, the predicted extrahelical binding pocket for a prototypical this compound allosteric modulator at the A3AR was confirmed through mutagenesis, where mutation of the predicted interacting residues led to a loss of binding. nih.gov

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Profiles

Computational methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their potential toxicity. For derivatives of this compound, in silico tools have been utilized to obtain a baseline understanding of their pharmacokinetic profiles.

Studies have reported predictions of key ADMET parameters. For instance, some hydrophobic derivatives were noted to have low Caco-2 permeability, suggesting potentially poor oral absorption, and high plasma protein binding. nih.gov Conversely, other derivatives were found to be orally bioavailable in rats, indicating that the scaffold is amenable to optimization for oral delivery. nih.gov The ability to predict these properties early in the drug discovery process allows for the prioritization of compounds with more favorable pharmacokinetic characteristics.

In Silico and In Vivo Pharmacokinetic Properties of Selected this compound Derivatives. nih.gov
Compound DerivativePredicted/Observed PropertyFinding
Hydrophobic 2-cyclohept-4-enyl-N-3,4-dichlorophenyl derivativeCaco-2 PermeabilityLow
Hydrophobic 2-cyclohept-4-enyl-N-3,4-dichlorophenyl derivativePlasma Protein BindingHigh
Hydrophobic 2-cyclohept-4-enyl-N-3,4-dichlorophenyl derivativeOral Bioavailability (rat)Orally bioavailable
2-heptan-4-yl-N-4-iodophenyl derivativeOral Bioavailability (rat)Orally bioavailable

X-ray Crystallographic Analysis of Compound Structures

X-ray crystallography provides definitive, high-resolution structural information about molecules in their solid state. The crystal structure of 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine has been determined, revealing key structural features of this class of compounds. The analysis confirmed that the imidazole (B134444) ring is coplanar with the quinoline (B57606) system. In the solid state, the molecules are linked by N—H···N hydrogen bonds, forming chains.

This precise structural data is invaluable for validating and refining the computational models used in molecular docking and dynamics simulations. It provides accurate bond lengths, bond angles, and torsion angles that serve as a foundation for building accurate 3D models of these compounds for in silico studies.

Crystallographic Data for 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine
ParameterValueReference
Chemical FormulaC14H16N4 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP21/c nih.gov
Temperature (K)292 nih.gov
R factor0.047 nih.gov

Research Outlook and Future Directions for 1h Imidazo 4,5 C Quinolin 4 Amine

Rational Design of Next-Generation Analogues with Enhanced Potency, Selectivity, and Biological Attributes

The rational design of new analogues of 1H-Imidazo[4,5-c]quinolin-4-amine is a cornerstone of ongoing research, aiming to optimize its immunomodulatory properties. Structure-activity relationship (SAR) studies have provided a roadmap for creating next-generation compounds with improved potency, receptor selectivity (TLR7 vs. TLR8), and desirable biological effects. nih.govrsc.org

Key structural modifications have been systematically explored to understand their impact on activity. nih.govacs.org The 4-amino group on the quinoline (B57606) ring is considered essential for activity. acs.orgnih.gov Similarly, replacing the core imidazole (B134444) ring with structures like triazoles or cyclic ureas results in a complete loss of agonistic function. acs.orgnih.gov

Modifications at the N1 and C2 positions of the imidazole ring have proven to be particularly fruitful for tuning the compound's properties. nih.gov For instance, adding short alkyl substituents to the C2 position can increase interferon-α (IFN-α) production, as seen in the potent dual TLR7/8 agonist resiquimod (B1680535). acs.org A systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the length of the alkyl chain and TLR7-agonistic potency, with a C2-n-butyl group being optimal in one study. nih.govacs.org Transposing the N1 and C2 substituents has led to the identification of extremely potent TLR7 agonists. acs.orgnih.gov

Furthermore, research into N1-modified imidazoquinolines has shown that both TLR7 and TLR8 activation are highly correlated to the N1-substituent. umn.edu Selectivity for TLR8 can be achieved by incorporating ethyl-, propyl-, or butylamino groups at this position. umn.edu Conversely, extending the aminoalkyl chain to a pentyl group at the N1 position can elicit high-affinity TLR7 binding. umn.edu The design of analogues with improved pharmacokinetic properties is also a key goal, with strategies like conjugation to macrolide carriers being explored to extend exposure and direct the compounds to the endosomal target compartment. frontiersin.orgnih.gov

Table 1: Key Structure-Activity Relationships (SAR) in Imidazoquinoline Analogues

Structural Position Modification Impact on Activity
Quinoline C4 Removal or substitution of the amino group Essential for activity; modification leads to loss of function. acs.orgnih.gov
Imidazole Ring Replacement with triazole or cyclic urea Complete loss of TLR7 agonistic activity. acs.orgnih.gov
Imidazole C2 Addition of short alkyl chains (e.g., butyl) Increases potency; can restore TLR7/8 activity. nih.govacs.org
Imidazole N1 Benzyl (B1604629) substituents Can augment activity compared to less lipophilic groups. acs.org
Imidazole N1 Aminoalkyl chains (ethyl, propyl, butyl) Confers TLR8 selectivity. umn.edu

| Quinoline C7 | Addition of methoxycarbonyl group | Can abolish TLR7/8 activity while retaining cytokine induction. nih.govacs.org |

Elucidating Novel Mechanisms of Action and Unidentified Biological Targets within the Imidazoquinoline Class

While the primary mechanism of action for many imidazoquinolines is the activation of endosomal TLR7 and/or TLR8, leading to MyD88-dependent signaling and the production of proinflammatory cytokines, emerging evidence points to the existence of novel, TLR-independent pathways. invivogen.comwikipedia.orgwikipedia.org This research is critical for understanding the full spectrum of their biological effects and potential off-target activities.

A significant finding is the discovery of imidazoquinoline analogues that stimulate cytokine production despite being devoid of TLR7/8 activity. acs.orgebi.ac.uk For example, a C7-methoxycarbonyl derivative of imiquimod (B1671794) was found to be inactive at TLR7 and TLR8 but induced the release of Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-12p40 from mouse bone marrow-derived dendritic cells. nih.gov This suggests an alternative mechanism of action for stimulating inflammatory cytokines. nih.govacs.org

Beyond TLRs, adenosine (B11128) receptors have been identified as another target. researchgate.net Imiquimod can interfere with adenosine receptor signaling, which may contribute to its proinflammatory effects by restricting a negative feedback loop on inflammation. researchgate.net Additionally, some studies suggest that imidazoquinolines can directly induce apoptosis in tumor cells through the intrinsic mitochondrial pathway, independent of TLR activation. researchgate.net This involves the activation of caspases and is dependent on the Bcl-2 family of proteins. researchgate.net Other research indicates that imiquimod can enhance mitophagy, the selective removal of damaged mitochondria, which may contribute to its therapeutic effects in contexts like tuberculosis. dovepress.com These findings highlight a more complex pharmacology than previously understood and open new avenues for therapeutic development. nih.gov

Advancing Computational Approaches for Predictive Pharmacology and High-Throughput Screening

Computational methods are becoming indispensable tools for accelerating the discovery and optimization of novel imidazoquinoline analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being employed for predictive pharmacology and to guide high-throughput screening efforts. jmchemsci.com

2D-QSAR studies have been successfully used to build mathematical models that correlate the structural features of newly synthesized imidazoquinazoline derivatives with their antitumor activity. nih.gov These models, which can achieve a high degree of statistical significance, help in predicting the potency of unsynthesized compounds and in prioritizing which analogues to synthesize and test. nih.gov

Molecular docking simulations provide insights into the potential binding modes of imidazoquinoline derivatives with their biological targets. For instance, docking studies have been used to explore the interactions between novel 5-oxo-imidazoline derivatives and their predicted target, polo-like kinase 1 (plk1), to support QSAR models in the context of anti-cancer drug design. jmchemsci.com Computational approaches have also been used to predict the binding of this compound derivatives to a hydrophobic site on the A3 adenosine receptor, helping to distinguish positive allosteric modulators from orthosteric antagonists. nih.gov These in silico methods not only aid in rational drug design but also help in optimizing physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to improve the drug-likeness of lead candidates. researchgate.netnih.gov

Application as Chemical Biology Tools for Pathway Dissection and Phenotypic Screening

Beyond their direct therapeutic potential, this compound and its derivatives serve as valuable chemical biology tools for dissecting cellular pathways and for use in phenotypic screening. Phenotypic screening is a powerful approach that identifies compounds based on a desired change in cellular phenotype, without prior knowledge of the specific molecular target. youtube.comyoutube.com This method is particularly useful for discovering compounds with novel mechanisms of action. nih.gov

The ability of some imidazoquinolines to induce cytokine production independently of TLR7/8 makes them interesting probes for exploring alternative immune signaling pathways. nih.gov By studying how these specific analogues function, researchers can uncover new components of the cellular machinery involved in immune regulation.

Phenotypic drug discovery platforms, which often utilize co-cultures of human primary cells to model complex diseases in vitro, can screen libraries of compounds, including imidazoquinoline derivatives, to identify "phenotypic fingerprints." youtube.com A compound that produces a desirable phenotypic profile, such as the inhibition of fibrosis or the promotion of a specific type of immune response, can be identified as a hit. Subsequent target deconvolution studies can then elucidate its mechanism of action. nih.govyoutube.com This approach allows for the discovery of compounds that work through previously unidentified targets or pathways, offering a significant advantage over target-based screening alone.

Addressing Species-Specific Pharmacological Differences in Preclinical Models for Translational Relevance

A critical challenge in the development of imidazoquinolines is ensuring that findings from preclinical animal models are relevant and translatable to humans. Significant species-specific differences exist in the pharmacology of these compounds, particularly concerning the activation of TLR7 and TLR8. nih.gov

For example, imiquimod is a specific agonist for TLR7 in both humans and mice, and it does not activate TLR8 in either species at typical concentrations. invivogen.com However, other compounds like resiquimod are potent dual agonists of human TLR7 and TLR8, while in mice, small molecule agonists are generally thought not to activate TLR8. nih.gov This difference is crucial, as TLR7 and TLR8 activation can lead to different cytokine profiles. TLR8 agonists are often associated with a Th1-polarizing response, inducing higher levels of IL-1β, IL-12, and IFN-γ, which may be beneficial for promoting cell-mediated immunity. umn.edu

These species-specific responses in cytokine induction and immune cell activation must be carefully considered when interpreting data from preclinical models. nih.gov A compound that shows promise in a mouse model due to TLR7 activation may have a different or more complex activity profile in humans if it also engages TLR8. Therefore, a key future direction is the development and use of more translational preclinical models, such as humanized mouse models or in vitro systems using primary human cells, to better predict clinical efficacy and potential adverse effects. tno.nl Understanding and accounting for these pharmacological differences is essential for streamlining the development process and increasing the success rate of imidazoquinoline-based therapies in clinical trials. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name Class/Type
This compound Imidazoquinoline
Imiquimod Imidazoquinoline, TLR7 Agonist
Resiquimod Imidazoquinoline, Dual TLR7/8 Agonist
Gardiquimod (B607600) Imidazoquinoline, TLR7 Agonist
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) Imidazoquinoline, TLR7 Agonist
NVP-BEZ235 Dual PI3K/mTOR Inhibitor
Nitroxoline Antibiotic, BRD4 Inhibitor
5-oxo-imidazoline derivatives Heterocyclic compounds
Imidazoquinazoline derivatives Heterocyclic compounds

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[4,5-c]quinolin-4-amine
Reactant of Route 2
1H-Imidazo[4,5-c]quinolin-4-amine

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